3-Hydroxy-2,6,6-trimethylcyclohexa-1,4-diene-1-carbaldehyde
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Overview
Description
3-Hydroxy-2,6,6-trimethylcyclohexa-1,4-diene-1-carbaldehyde is an organic compound with the molecular formula C10H14O2 It is a derivative of cyclohexadiene and contains both hydroxyl and aldehyde functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,6,6-trimethylcyclohexa-1,4-diene-1-carbaldehyde can be achieved through several methods. One common approach involves the catalytic dehydrogenation of β-cyclocitral or α-cyclogeranic acid using selenium dioxide . Another method includes the acid hydrolysis of picrocrocin, a bitter principle found in saffron .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2,6,6-trimethylcyclohexa-1,4-diene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-2,6,6-trimethylcyclohexa-1,4-diene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anticonvulsant and anticancer properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2,6,6-trimethylcyclohexa-1,4-diene-1-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as an agonist at GABAA receptors, contributing to its anticonvulsant properties . Additionally, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2,6,6-trimethyl-3-oxocyclohexa-1,4-dienecarbaldehyde: Similar structure but with an additional oxo group.
2,6,6-Trimethylcyclohexa-1,4-dienecarbaldehyde: Lacks the hydroxyl group.
Uniqueness
3-Hydroxy-2,6,6-trimethylcyclohexa-1,4-diene-1-carbaldehyde is unique due to its combination of hydroxyl and aldehyde functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
79406-08-9 |
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Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-hydroxy-2,6,6-trimethylcyclohexa-1,4-diene-1-carbaldehyde |
InChI |
InChI=1S/C10H14O2/c1-7-8(6-11)10(2,3)5-4-9(7)12/h4-6,9,12H,1-3H3 |
InChI Key |
OUNYGIXTYVQPLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C=CC1O)(C)C)C=O |
Origin of Product |
United States |
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